Levonantradol - 71048-87-8

Levonantradol

Catalog Number: EVT-272654
CAS Number: 71048-87-8
Molecular Formula: C27H35NO4
Molecular Weight: 437.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levonantradol is a synthetic cannabinoid analogue of delta (9)-tetrahydrocannabinol (delta(9)-THC) with antiemetic and anti-analgesic properties. Although its precise mechanism of action is unknown, levonantradol appears to bind and activate the cannabinoid receptors CB1 and/or CB2. (NCI04)
Overview

Levonantradol is a synthetic cannabinoid that was primarily developed for its anti-nausea and analgesic properties. It is structurally related to tetrahydrocannabinol, the principal psychoactive component of cannabis. Levonantradol was initially marketed for use in patients undergoing chemotherapy to alleviate nausea and vomiting but was eventually withdrawn from the market due to safety concerns and limited clinical efficacy compared to other available treatments.

Source and Classification

Levonantradol is classified as a synthetic cannabinoid, which are compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants. It is derived from the structure of tetrahydrocannabinol and has been studied for its potential therapeutic applications, particularly in oncology. The compound's development stemmed from the need for effective anti-emetic agents in cancer treatment, leading to its evaluation in clinical trials against various forms of chemotherapy-induced nausea.

Synthesis Analysis

Methods and Technical Details

The first asymmetric synthesis of levonantradol was accomplished using advanced organic chemistry techniques. The synthesis involves several steps that include the formation of key intermediates through reactions such as alkylation and cyclization. The process has been documented in detail, highlighting the use of NMR (nuclear magnetic resonance) spectroscopy and computational methods to confirm the 3-D solution structure of the compound.

  1. Starting Materials: The synthesis typically begins with readily available precursors that undergo transformations to form the desired structure.
  2. Reaction Conditions: Specific conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and purity.
  3. Characterization: The final product is characterized using spectroscopic methods, ensuring that the synthesized compound matches the expected molecular structure.
Molecular Structure Analysis

Structure and Data

Levonantradol's molecular formula is C₂₂H₂₉NO₂, indicating it contains 22 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and two oxygen atoms.

  • Molecular Weight: Approximately 351.48 g/mol.
  • Structural Features: The compound features a complex bicyclic structure that contributes to its pharmacological activity. The stereochemistry is crucial for its interaction with cannabinoid receptors.

Visualization

The 3-D structure can be visualized using computational modeling software, which allows researchers to explore its conformation and potential binding sites on cannabinoid receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Levonantradol undergoes various chemical reactions that can be categorized into:

  • Synthesis Reactions: As mentioned earlier, these include alkylation and cyclization processes.
  • Degradation Reactions: Under certain conditions, levonantradol may degrade into other compounds, which can be studied to understand its stability and shelf life.
  • Interaction with Biological Systems: The compound interacts with cannabinoid receptors in the body, leading to its therapeutic effects.
Mechanism of Action

Process and Data

Levonantradol exerts its effects primarily through agonistic action on cannabinoid receptors, specifically CB1 and CB2 receptors located in the central nervous system and peripheral tissues.

  • CB1 Receptor Activation: This activation leads to modulation of neurotransmitter release, resulting in anti-emetic effects.
  • CB2 Receptor Interaction: Involvement with peripheral receptors may contribute to analgesic properties.

The pharmacodynamics of levonantradol suggest a complex interplay between receptor activation and downstream signaling pathways that ultimately result in reduced nausea and pain relief.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levonantradol is typically presented as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Levonantradol is sensitive to light and heat, which can affect its stability over time.
  • pH Sensitivity: The compound's solubility may vary with changes in pH, impacting its formulation for therapeutic use.
Applications

Scientific Uses

Levonantradol has been primarily investigated for:

  • Oncology: Its primary application was as an anti-emetic agent during chemotherapy.
  • Pain Management: Research has explored its potential use in managing chronic pain conditions due to its analgesic properties.
  • Research Tool: As a synthetic cannabinoid, it serves as a valuable tool for studying cannabinoid receptor biology and developing new therapeutic agents.

Despite its withdrawal from commercial use, levonantradol remains an important subject of study within pharmacology and medicinal chemistry due to its unique properties and potential applications in various therapeutic contexts.

Pharmacological Mechanisms of Action

Cannabinoid Receptor Agonism: CB1/CB2 Receptor Binding Dynamics

Levonantradol exhibits high-affinity stereoselective binding to both CB1 and CB2 cannabinoid receptors, members of the Class A G-protein coupled receptor (GPCR) superfamily. X-ray crystallographic and conformational studies reveal significant structural homology between levonantradol and prostaglandin E1 (PGE1), suggesting potential overlap in their biological targets beyond classical cannabinoid receptors [1]. This synthetic cannabinoid demonstrates approximately 30-fold greater potency than Δ9-tetrahydrocannabinol (Δ9-THC) at CB1 receptors, with binding affinity (Ki) values in the low nanomolar range [3].

The binding interaction exhibits marked stereospecificity, as evidenced by the significant pharmacological activity of the levorotatory enantiomer (levonantradol) compared to the inactive dextrorotatory form (dextronantradol) [4] [9]. Radioligand binding assays demonstrate that levonantradol competes effectively with [³H]CP55940 at CB1 receptor sites in neuronal tissues, establishing its classification as a high-affinity orthosteric agonist [9]. Unlike phytocannabinoids, levonantradol's rigid tricyclic structure contributes to its enhanced receptor affinity and reduced susceptibility to enzymatic degradation, resulting in more predictable pharmacokinetic properties [3].

Table 1: Binding Affinity Profile of Levonantradol

Receptor TypeAffinity (Ki)Relative Potency vs. Δ9-THCStereoselectivity
CB10.78 ± 0.15 nM~30-fold higherActive enantiomer
CB22.4 ± 0.6 nM~15-fold higherActive enantiomer
Non-CB1/CB2>10,000 nMNot significantNot observed

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Upon binding to cannabinoid receptors, levonantradol preferentially activates inhibitory Gi/o proteins, initiating a cascade of intracellular signaling events. This agonist activity promotes the exchange of GDP for GTP on the Gα subunit, leading to dissociation of the Gαi/o-GTP complex from Gβγ dimers [9]. Research utilizing [³⁵S]GTPγS binding assays in rat cerebellar membranes confirms levonantradol's efficacy in stimulating G-protein activation, with potency correlating with its receptor binding affinity [9].

Levonantradol demonstrates functional selectivity (biased agonism) in GPCR signaling, differentially activating downstream effectors. While primarily coupling to Gi/o, under specific conditions it can engage Gs or Gq proteins, particularly in recombinant systems overexpressing specific Gα subunits [8]. This biased signaling profile is influenced by receptor density, G-protein expression levels, and membrane lipid composition. The compound stabilizes unique active-state conformations of CB1 that preferentially recruit certain transducer proteins over others, as evidenced by differential activation patterns of MAP kinases (ERK1/2, p38, JNK) compared to other cannabinoid agonists [8].

Pertussis toxin (PTX), which ADP-ribosylates Gαi/o proteins and uncouples them from receptors, completely abolishes levonantradol-induced antinociception in murine models, confirming the essential role of Gi/o proteins in its primary signaling mechanism [10]. This PTX-sensitive pathway mediates most of levonantradol's neurophysiological effects, including analgesia and neurotransmitter release modulation.

Modulation of Adenylyl Cyclase Activity and cAMP Accumulation

Levonantradol exerts bidirectional control over adenylyl cyclase (AC) activity through CB1 receptor activation, predominantly inhibiting AC isoforms 1, 3, 5, 6, and 8 via Gαi/o subunits, thereby reducing intracellular cyclic AMP (cAMP) production [8] [9]. This inhibition follows a biphasic concentration-response pattern, with significant suppression at 10-30 μM concentrations but a return to baseline activity at higher concentrations (100 μM) [4].

The cAMP modulation exhibits GTP dependence, as levonantradol fails to inhibit AC in the absence of added GTP and does not affect fluoride-stimulated AC activity [4] [9]. Prostaglandin synthesis plays a regulatory role in this pathway, as evidenced by the abolition of levonantradol's effects on AC by cyclooxygenase inhibitors (acetylsalicylic acid, indomethacin) and phospholipase A2 inhibitors (quinacrine) [4]. This suggests that levonantradol may indirectly modulate AC activity through prostaglandin intermediates, potentially related to its structural similarity to PGE1 [1].

Intrathecal administration of cAMP analogs (Cl-cAMP) significantly attenuates levonantradol-induced antinociception, confirming the physiological relevance of cAMP suppression in its analgesic effects [10]. The cAMP-PKA pathway represents a crucial convergence point for cannabinoid-opioid interactions, as evidenced by synergistic antinociception when levonantradol is co-administered with morphine, though without direct opioid receptor involvement [10].

Table 2: Intracellular Signaling Pathways Modulated by Levonantradol

Signaling PathwayEffectMechanismFunctional Outcome
Adenylyl cyclase/cAMPInhibitionGαi-mediated AC suppressionReduced PKA activation, decreased neuronal excitability
MAP kinase (ERK1/2)ActivationGβγ-PI3K-PKC-Raf cascadeTranscriptional regulation, cellular plasticity
Voltage-gated Ca²⁺ channelsInhibitionGβγ direct binding to channelsReduced neurotransmitter release
Inwardly rectifying K⁺ channelsActivationGβγ direct interactionMembrane hyperpolarization, neuronal inhibition
Ceramide generationIncreaseSphingomyelin hydrolysis and de novo synthesisApoptosis regulation, inflammatory responses

Ion Channel Interactions: Potassium and Calcium Conductance

Beyond canonical GPCR signaling, levonantradol directly modulates voltage-gated ion channels through G-protein dependent and independent mechanisms. The compound enhances A-type and inwardly rectifying potassium channel conductance via liberated Gβγ subunits, promoting neuronal hyperpolarization and reduced excitability [5] [9]. This K⁺ channel activation contributes significantly to its antinociceptive effects, as demonstrated by blockade with apamin (SK channel inhibitor) following intrathecal administration [10].

Concurrently, levonantradol inhibits N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels through direct interaction between Gβγ subunits and channel α subunits [5] [9]. This inhibition reduces presynaptic Ca²⁺ influx, suppressing vesicular neurotransmitter release (glutamate, GABA) in pain pathways [5]. The calcium channel blockade exhibits neuronal subtype specificity, with greater efficacy observed in dorsal root ganglia and spinal cord neurons compared to some central neurons [10].

Intracellular calcium dynamics play a crucial role in levonantradol's central effects. Intracerebroventricular administration of calcium ions (Ca²⁺) blocks levonantradol-induced antinociception (AD₅₀ = 123-215 nmol/mouse), while thapsigargin, which depletes intracellular calcium stores, potentiates this effect [10]. Furthermore, ω-conotoxin GVIA (N-type Ca²⁺ channel blocker) reverses calcium-mediated inhibition of levonantradol's actions, suggesting complex interplay between extracellular Ca²⁺ entry and intracellular Ca²⁺ mobilization in cannabinoid signaling [10]. These ion channel modulations represent critical mechanisms for levonantradol's regulation of nociceptive processing in thalamocortical pathways and spinal cord circuits.

Properties

CAS Number

71048-87-8

Product Name

Levonantradol

IUPAC Name

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1

InChI Key

FFVXQGMUHIJQAO-BFKQJKLPSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

levonantradol
nantradol
nantradol hydrochloride
nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer
nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.